molecular formula C19H15N3O3 B3868260 2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B3868260
M. Wt: 333.3 g/mol
InChI Key: CBZZFAQFTCCRJB-DEDYPNTBSA-N
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Description

2-(Naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a naphthalene moiety at the acetohydrazide position and a 2-nitrophenyl group in the methylidene segment. Its structure enables diverse biological interactions, including anti-inflammatory, antimicrobial, and chemoprotective activities, depending on substituent variations. The compound is synthesized via condensation of 2-(naphthalen-1-yl)acetohydrazide with 2-nitrobenzaldehyde, typically in ethanol with glacial acetic acid as a catalyst .

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(12-15-9-5-8-14-6-1-3-10-17(14)15)21-20-13-16-7-2-4-11-18(16)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZFAQFTCCRJB-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between naphthalene-1-carboxylic acid hydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescent dyes or sensors.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Acetohydrazide Derivatives
Compound Name Substituents Biological Activity Efficacy/IC₅₀ Molecular Weight (g/mol) Reference
Target Compound Naphthalen-1-yl, 2-nitrophenyl Under investigation N/A 349.34 (calculated)
MMINA 3-Nitrophenyl, 5-methoxy-2-methylindole Chemoprotective (cisplatin-induced toxicity) Reduces hepatotoxicity by 60% 352.35
4a (Lacerda et al.) 4-(2-Morpholinoethoxy)naphthalen-1-yl, tert-butylpyrazole Anti-inflammatory (TNF-α inhibition) 57.3% TNF-α suppression 555.65
4f (Lacerda et al.) 4-Chlorophenyl, tert-butylpyrazole Anti-inflammatory (TNF-α inhibition) 55.8% TNF-α suppression 451.92
Antithyroid Derivative Purine-6-sulfanyl, 2-nitrophenyl Antithyroid (in vitro) IC₅₀: 12 µM 365.79
4f (Yadav et al.) 3,4-Dihydroxyphenyl, coumarin Antibacterial (Gram-positive) Zone inhibition: 18 mm (S. aureus) 353.24

Pharmacological Profiles

  • Anti-inflammatory Activity : Derivatives like 4a and 4f exhibit TNF-α suppression comparable to SB-203580 (standard p38 inhibitor), with oral efficacy at 100 µmol/kg .
  • Antimicrobial Activity : Coumarin-linked analogs (e.g., 4f in ) show selective activity against Gram-positive bacteria (e.g., S. aureus), likely due to hydrophobic interactions with bacterial membranes.
  • Chemoprotection : MMINA mitigates cisplatin-induced organ damage by modulating oxidative stress markers (e.g., MDA, SOD) and apoptosis pathways .

Physicochemical Properties

  • Nitro Group Position : The 2-nitrophenyl group in the target compound may enhance electron-withdrawing effects compared to 3- or 4-nitro analogs, influencing binding to biological targets (e.g., enzymes or DNA) .

Key Research Findings

Substituent-Driven Activity : Anti-inflammatory potency correlates with electron-deficient aromatic rings (e.g., nitro or chloro groups), which enhance interactions with kinase active sites .

Naphthalene vs. Indole Cores : Naphthalene-based derivatives (e.g., target compound) exhibit broader hydrophobic interactions, while indole analogs (e.g., MMINA) show specificity for redox modulation .

Synthetic Flexibility : The acetohydrazide scaffold allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a naphthalene ring and a nitrophenyl group, which contribute to its unique chemical properties. The structure can be represented as follows:

C19H15N3O4\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}_{4}

This configuration allows for various interactions at the molecular level, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress through the inhibition of reactive oxygen species (ROS), which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : Studies indicate that it may downregulate pro-inflammatory cytokines such as TNF-α and IL-1, contributing to its anti-inflammatory properties .
  • Anticancer Properties : Research suggests that this compound can enhance the efficacy of traditional chemotherapeutics like cisplatin by mitigating their side effects while promoting apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Effect Reference
AntioxidantReduces levels of malondialdehyde (MDA)
Anti-inflammatoryDecreases expression of COX-2 and TNF-α
AnticancerEnhances cisplatin efficacy; induces apoptosis
Enzyme ModulationNormalizes enzyme levels in treated rats

Case Studies

  • Cisplatin-Induced Toxicity Study :
    A study investigated the protective effects of the compound against cisplatin-induced organ damage in rats. The results showed that treatment with this compound significantly restored normal enzyme levels (ALT, AST) and reduced oxidative stress markers compared to the control group .
  • Molecular Docking Studies :
    In silico studies indicated that the compound binds effectively to targets involved in inflammation and cancer progression. The docking results aligned with experimental data, suggesting a strong potential for therapeutic applications .

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide?

The synthesis typically involves a multi-step condensation reaction. Key steps include:

  • Hydrazide formation : Reacting methyl 2-(naphthalen-1-yl)acetate with hydrazine hydrate under reflux in ethanol (80°C, 1 hour) to yield the acetohydrazide intermediate .
  • Schiff base formation : Condensing the intermediate with 2-nitrobenzaldehyde in ethanol under reflux (24–48 hours) to form the final hydrazone derivative. Solvent choice (e.g., ethanol or methanol) and temperature control are critical for optimal yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the pure product .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the (E)-configuration of the hydrazone bond and nitrophenyl group orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N-H bending at ~3200 cm⁻¹) .

Q. How is the compound initially screened for biological activity in academic research?

  • In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC/MBC against bacterial/fungal strains), while anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies : Targets like cyclooxygenase (COX) or acetylcholinesterase are evaluated spectrophotometrically to explore anti-inflammatory or neuroprotective properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature modulation : Lower temperatures (40–60°C) reduce side reactions during hydrazone formation, while reflux (80°C) accelerates completion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates, but ethanol is preferred for eco-friendly synthesis .
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts can stabilize intermediates, improving yields by 15–20% .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains to identify context-dependent effects .
  • Structural analogs : Compare activity with derivatives (e.g., replacing nitrophenyl with methoxyphenyl) to isolate pharmacophore contributions (see Table 1) .
  • Mechanistic studies : Use molecular docking to assess binding affinity variations (e.g., nitro group interactions with enzyme active sites) .

Q. Table 1: Bioactivity Comparison of Structural Analogs

Compound ModificationAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
2-Nitrophenyl derivative8–16 (S. aureus)12.5 (MCF-7)
4-Methoxyphenyl derivative32–64 (E. coli)25.8 (HeLa)
3-Hydroxyphenyl derivative16–32 (C. albicans)18.3 (A549)
Data adapted from .

Q. How do crystallographic studies elucidate molecular interactions?

Single-crystal X-ray diffraction reveals:

  • Non-covalent interactions : Off-set π-stacking between naphthalene and benzimidazole moieties stabilizes the crystal lattice .
  • Hydrogen bonding : N-H⋯O and O-H⋯O bonds involving the hydrazide and nitrophenyl groups dictate supramolecular assembly .
  • Conformational rigidity : The (E)-configuration minimizes steric hindrance, enhancing binding to biological targets .

Q. What methodologies address reproducibility challenges in synthesis?

  • Stoichiometric precision : Use molar ratios of 1:1.2 (hydrazide:aldehyde) to prevent unreacted starting material contamination .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .
  • Batch consistency : Standardize recrystallization solvents (e.g., ethanol/water mixtures) to control polymorphism .

Q. How can computational modeling complement experimental SAR studies?

  • Density Functional Theory (DFT) : Calculates electron distribution in the nitrophenyl group, predicting reactivity sites for electrophilic substitution .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., EGFR kinase) to rationalize IC₅₀ variations among analogs .
  • ADMET profiling : Predicts pharmacokinetic properties (e.g., logP = 3.2 ± 0.1) to prioritize derivatives for in vivo testing .

Key Research Considerations

  • Troubleshooting synthesis : Contamination by (Z)-isomers can occur; verify configuration via NOESY NMR .
  • Data interpretation : Bioactivity discrepancies may arise from assay conditions (e.g., pH, serum content); standardize protocols across labs .
  • Safety : Nitro groups confer explosive risk; handle intermediates in small quantities under inert atmospheres .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

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